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Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of
omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other therapeutic
alternatives for the management of type 2 diabetes mellitus (T2DM). The information presented
is collated from peer-reviewed clinical trials and meta-analyses to support evidence-based
decision-making in research and drug development.

Executive Summary

Omarigliptin, administered once-weekly, has demonstrated comparable long-term efficacy and
safety to the once-daily DPP-4 inhibitor, sitagliptin. Clinical data up to 52 weeks show that
omarigliptin is non-inferior to sitagliptin in glycemic control, as measured by HbAlc reduction.
The safety profiles of both drugs are similar, with a low incidence of adverse events and
hypoglycemia. This guide provides a detailed breakdown of the available data, experimental
protocols of key studies, and a visualization of the underlying signaling pathway.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from long-term clinical trials
comparing omarigliptin with other DPP-4 inhibitors.
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Table 1: Comparison of Glycemic Efficacy of

marialiot Sitagliptin (Q-QWEST Trial)[1121[31[4][5]

Omarigliptin 25 mg
Efficacy Endpoint Once-Weekly
(n=322)

Sitagliptin 100 mg Between-Group
Once-Daily (n=320) Difference (95% CI)

Mean Change in

HbA1c from Baseline -0.47% -0.43% -0.03% (-0.15, 0.08)
at Week 24
Mean Change in
Fasting Plasma
-0.8 mmol/L -0.5 mmol/L -0.2 mmol/L
Glucose (FPG) from
Baseline at Week 24
Patients Achieving o
Not Statistically
HbAlc <7.0% at 51% 49% o
Significant
Week 24
Patients Achieving o
Not Statistically
HbAlc <6.5% at 27% 23%

Week 24

Significant

Table 2: Long-Term Safety and Tolerability of
Omarigliptin vs. Sitagliptin (up to 52 weeks)[6][7]
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Safety Endpoint Omarigliptin Sitagliptin
Incidence similar to Incidence similar to

Overall Adverse Events o o
sitagliptin[1] omarigliptin[1]

) Similar frequency to Similar frequency to

Serious Adverse Events o o
sitagliptin[1] omarigliptin[1]
Similar frequency to Similar frequency to

Drug-Related Adverse Events o S
sitagliptin[1] omarigliptin[1]

) ] Low incidence, similar to One episode reported in a 24-

Symptomatic Hypoglycemia o ]
sitagliptin[1] week trial[2]

Body Weight No meaningful effect[3][2] No meaningful effect

Table 3: Comparison of Omarigliptin vs. Linagliptin in

. ith T2 lialysis (2 ks)[6]

Efficacy Endpoint Omarigliptin Linagliptin p-value
Mean Change in

-0.2% + 0.6% +0.4% + 0.8% 0.024
HbAlc
Mean Change in
Blood Glucose aftera  -18.4 £ 31.4 mg/dL +25.2 £ 59.5 mg/dL 0.019
single HD session
Hypoglycemia No subjects Not reported

Experimental Protocols

O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in
Type 2 Diabetes) Trial[1][2][3][8]

o Study Design: This was a Phase 3, multicenter, randomized, double-blind, non-inferiority trial

with a 24-week treatment period.[4][5][6]

o Patient Population: The study enrolled adults with type 2 diabetes who had inadequate
glycemic control (HbAlc between 6.5% and 9.0%) on stable metformin monotherapy (=1500
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mg/day).[5][7]

 Intervention: Patients were randomized in a 1:1 ratio to receive either omarigliptin 25 mg
once-weekly (with a daily placebo for sitagliptin) or sitagliptin 200 mg once-daily (with a
weekly placebo for omarigliptin).[7]

o Primary Efficacy Endpoint: The primary endpoint was the change in HbAlc from baseline at
week 24. Non-inferiority was declared if the upper bound of the 95% confidence interval for
the difference in HbAlc between the two groups was less than 0.3%.[5]

e Secondary Efficacy Endpoints: Secondary endpoints included the change from baseline in
fasting plasma glucose (FPG) and the proportion of patients achieving HbAlc goals of
<7.0% and <6.5% at week 24.[7]

o Safety Assessments: Safety and tolerability were assessed through the monitoring of
adverse events, serious adverse events, and episodes of hypoglycemia throughout the
study.[5]

Omarigliptin Dose-Ranging and Long-Term Extension
Study[9][10]

» Study Design: This was a multicenter, double-blind, randomized, placebo-controlled, dose-
ranging study over 12 weeks, followed by a 66-week extension study to evaluate long-term
safety and tolerability.[3][9]

o Patient Population: The study included 685 oral antihyperglycemic agent-naive or washed-
out subjects with type 2 diabetes.[9]

« Intervention: In the initial 12-week phase, patients were randomized to one of five once-
weekly doses of omarigliptin (0.25 mg, 1 mg, 3 mg, 10 mg, or 25 mg) or placebo.[9] In the
66-week extension, subjects on omarigliptin doses other than 25 mg were switched to 25
mg once-weekly. Patients initially on placebo were switched to blinded pioglitazone, which
was later amended to blinded metformin.[8]

» Primary Efficacy Endpoint (12-week study): The primary endpoint was the change from
baseline in HbAlc.[9]
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e Secondary Efficacy Endpoints (12-week study): Secondary endpoints included changes in 2-
hour postmeal glucose (PMG) and fasting plasma glucose (FPG).[9]

e Primary Objective (Extension Study): The primary objective of the extension study was to
assess the safety and tolerability of omarigliptin 25 mg after 78 weeks of treatment.[3]

e Secondary Objectives (Extension Study): Secondary objectives included assessing the
changes from baseline in HbAlc, 2-h PMG, and FPG after 78 weeks of treatment with
omarigliptin 25 mg.[8]

Mandatory Visualization
DPP-4 Inhibitor Signaling Pathway

The primary mechanism of action of omarigliptin and other DPP-4 inhibitors is the potentiation
of the incretin system. By inhibiting the DPP-4 enzyme, these drugs prevent the rapid
degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-
dependent Insulinotropic Polypeptide (GIP).[10][11] This leads to increased levels of active
GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion from pancreatic 3-
cells and suppress glucagon secretion from pancreatic a-cells, ultimately leading to improved
glycemic control.[10][11]
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Caption: DPP-4 inhibitor mechanism of action.

O-QWEST Trial Workflow

The following diagram illustrates the workflow of the O-QWEST clinical trial, a key head-to-
head comparison of omarigliptin and sitagliptin.
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Caption: O-QWEST clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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